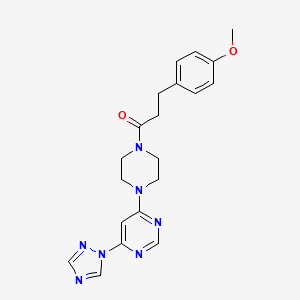

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c1-29-17-5-2-16(3-6-17)4-7-20(28)26-10-8-25(9-11-26)18-12-19(23-14-22-18)27-15-21-13-24-27/h2-3,5-6,12-15H,4,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOXCUMTEVKDPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 442.5 g/mol. The structure features a triazole ring, piperazine moiety, and a methoxyphenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.5 g/mol |

| CAS Number | 1795189-84-2 |

Research indicates that compounds containing both triazole and pyrimidine structures often exhibit antimicrobial and antitumor activities. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for cell membrane synthesis in fungi. This property has been leveraged in the development of antifungal agents.

Moreover, the piperazine component may enhance the compound's ability to penetrate biological membranes and improve its pharmacokinetic profile. The methoxyphenyl group can contribute to increased lipophilicity, potentially enhancing cellular uptake.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of similar triazole derivatives against various pathogens:

- Antifungal Activity : Compounds with triazole rings have shown significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. For instance, derivatives similar to our compound have demonstrated IC50 values in the low micromolar range against these fungi .

- Antibacterial Activity : Triazole-pyrimidine hybrids have also been tested against bacterial pathogens, showing promising results against Staphylococcus aureus and Escherichia coli. In one study, a related compound exhibited an IC90 of approximately 4.00 μM against Mycobacterium tuberculosis .

Antitumor Activity

The compound's potential as an antitumor agent has been investigated in various cancer cell lines:

- Cell Line Studies : In vitro assays demonstrated that related compounds inhibited growth in several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. IC50 values ranged from 10 to 30 μM depending on the specific structural modifications .

- Mechanistic Insights : The antitumor effects are believed to stem from the induction of apoptosis and cell cycle arrest in cancer cells. Studies utilizing flow cytometry have shown increased sub-G1 phase populations in treated cells, indicating apoptotic activity .

Case Study 1: Anti-Tubercular Efficacy

A study focused on synthesizing novel triazole-containing compounds for anti-tubercular activity revealed that certain derivatives showed significant inhibition against Mycobacterium tuberculosis. The most active compound exhibited an IC90 of 3.73 μM, indicating strong potential for developing new anti-TB therapies .

Case Study 2: Anticancer Activity

In another investigation into the anticancer properties of triazole derivatives, one compound was found to significantly inhibit the proliferation of MCF-7 cells with an IC50 value of 15 μM. This study highlighted the importance of structural modifications in enhancing biological activity .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, compounds containing triazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.5 μM . The specific compound may similarly possess antimicrobial properties due to its structural similarities to other effective triazole derivatives.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Triazole derivatives have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of triazole-pyrimidine hybrids that demonstrated cytotoxic effects on cancer cell lines, indicating that modifications to the triazole structure can enhance biological activity . Further investigation into the specific compound could reveal similar anticancer effects.

Neuroprotective Effects

Emerging evidence suggests that triazole-containing compounds may offer neuroprotective benefits. Research has indicated that certain triazole derivatives can inhibit neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress . Given the compound's complex structure, it warrants exploration for neuroprotective applications.

Synthesis Pathways

The synthesis of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. Key steps include:

- Formation of the Triazole Ring : Utilizing starting materials such as hydrazine derivatives and appropriate carbonyl compounds.

- Piperazine Derivation : Reaction of piperazine with substituted phenyl groups to introduce pharmacologically relevant functionalities.

- Final Coupling Reactions : Combining the synthesized intermediates to form the final product through condensation or coupling reactions.

These synthesis routes are critical for optimizing yield and purity while ensuring the desired biological activity is retained in the final compound.

Case Studies

Several studies have explored the pharmacological potential of compounds related to this compound:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Heterocyclic Core Variations: The target compound’s 1,2,4-triazole-pyrimidine system contrasts with analogs featuring imidazole (e.g., ) or pyrazole (e.g., ). The trifluoromethyl group in MK69 confers higher electronegativity and lipophilicity compared to the target’s 4-methoxyphenyl, which may influence blood-brain barrier penetration.

Piperazine Modifications :

- Substitution at the piperazine N-atom significantly alters activity. For example, the 4-hydroxyphenyl-piperazine in introduces polarity, whereas the 2-methoxyphenyl in creates steric hindrance, affecting receptor selectivity .

Pharmacokinetic Properties :

- The hydroxypropoxy linker in improves aqueous solubility but may reduce membrane permeability compared to the target compound’s propan-1-one chain.

- The trifluoromethyl group in MK69 enhances metabolic stability by resisting oxidative degradation, a feature absent in the target compound .

Biological Target Implications: The target’s triazole-pyrimidine scaffold resembles known kinase inhibitors (e.g., JAK/STAT inhibitors), whereas MK69’s pyrazole moiety is associated with serotonin receptor modulation .

Research Findings and Limitations

- Synthetic Feasibility : The target compound’s synthesis likely employs peptide coupling reagents (e.g., HOBt/TBTU) similar to , but the triazole-pyrimidine assembly may require multi-step heterocyclization, increasing complexity .

- Data Gaps: Experimental data on the target compound’s binding affinity, toxicity, or in vivo efficacy are absent in the provided evidence.

Q & A

Q. What are the recommended multi-step synthesis strategies for this compound, and how can reaction conditions be optimized?

A modular synthesis approach is advised, starting with functionalizing the pyrimidine core (e.g., introducing the triazole moiety via nucleophilic substitution at position 6) . Subsequent steps involve coupling the piperazine ring under reflux in polar aprotic solvents (e.g., DMF) with catalysts like DIEA . Final purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%). Reaction monitoring via TLC or HPLC at each step minimizes byproducts .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- 1H/13C NMR : Assign peaks for the triazole (δ 8.2–8.5 ppm), pyrimidine (δ 8.7–9.1 ppm), and methoxyphenyl (δ 3.8 ppm for OCH3) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]+ = 435.18) .

- HPLC : Use a C18 column (acetonitrile/water gradient) to verify purity (>98%) and detect impurities .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Employ co-solvents (e.g., DMSO ≤1% v/v) or formulate as a sodium salt via sulfonic acid derivatization of the methoxyphenyl group . Micellar solubilization using PEG-based surfactants may also enhance bioavailability in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazole and methoxyphenyl groups?

- Triazole modification : Synthesize analogs replacing triazole with imidazole or tetrazole to assess hydrogen-bonding impact on target binding (e.g., kinase inhibition assays) .

- Methoxyphenyl substitution : Compare bioactivity of 4-methoxy vs. 4-chloro/4-fluoro derivatives in cellular models (e.g., IC50 shifts in cancer cell lines) .

Q. What methodologies resolve contradictory biological activity data across studies?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .

- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4 inhibition) to identify off-target effects .

Q. How can molecular docking and proteomic profiling identify putative biological targets?

- Docking studies : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or PI3K) to prioritize targets based on binding energy (<-8 kcal/mol) .

- Phosphoproteomics : Treat cells with the compound and analyze phosphorylation changes via LC-MS/MS to map signaling pathways .

Q. What strategies mitigate low yields during the final coupling step?

- Activation reagents : Replace EDCl/HOBt with HATU for improved amide bond formation .

- Temperature control : Conduct reactions at 0–4°C to suppress side reactions (e.g., piperazine ring opening) .

Q. How can stability under physiological conditions be assessed?

- Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via HPLC and identify products (e.g., hydrolysis of the propan-1-one group) .

Methodological Considerations

Q. What chiral resolution techniques ensure enantiomeric purity for stereochemical studies?

Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol) or synthesize diastereomeric salts with L-tartaric acid .

Q. How can scale-up from milligram to gram quantities be achieved without compromising purity?

Optimize solvent volumes (DMF:water ratio 10:1) and switch to continuous flow reactors for precise control of exothermic reactions (e.g., triazole formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.